- Preparation of non-hormonal steroid modulators of NF-κβ for treatment of diseases, United States, , ,
Cas no 93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione)
93239-37-3 structure
Product Name:(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
Numero CAS:93239-37-3
MF:C24H30O5
MW:398.492007732391
CID:814857
Update Time:2023-11-22
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-6-methyl-, (6a)-
- (6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-6α-methyl-, 21-acetate (6CI, 7CI)
- NSC 86007
- (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
-
- Inchi: 1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1
- Chiave InChI: SGOCZEFVBBHDQY-ARVFGIOISA-N
- Sorrisi: C[C@@]12[C@@](O)(C(=O)COC(=O)C)CC[C@H]1[C@@H]1C[C@H](C)C3=CC(C=C[C@]3(C)C1=CC2)=O
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A167600-50mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 50mg |
$ 81.00 | 2023-09-09 | ||
| TRC | A167600-100mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 100mg |
$ 125.00 | 2023-04-19 | ||
| TRC | A167600-250mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 250mg |
$ 265.00 | 2023-09-09 | ||
| TRC | A167600-500mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 500mg |
$ 487.00 | 2023-04-19 | ||
| TRC | A167600-1g |
(6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 1g |
$ 780.00 | 2022-06-08 | ||
| TRC | A167600-2.5g |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 2.5g |
$ 2014.00 | 2023-04-19 | ||
| TRC | A167600-1000mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 1g |
$ 939.00 | 2023-04-19 | ||
| A2B Chem LLC | AD02602-50mg |
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate |
93239-37-3 | 50mg |
$199.00 | 2024-07-18 | ||
| A2B Chem LLC | AD02602-250mg |
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate |
93239-37-3 | 250mg |
$374.00 | 2024-07-18 |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C
Riferimento
- Non-hormonal steroid modulators of NF-κB for treatment of disease, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine Solvents: 1,4-Dioxane ; 3 h, -60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Method for preparation of Δ9(11)-steroid compound, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Riferimento
- Preparation of non-hormonal steroids as modulators of NF-κB for the treatment of disease, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Non-hormonal steroid modulators of nf-κb for treatment of disease, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide , Sulfur dioxide Catalysts: 4-(Dimethylamino)pyridine Solvents: 2-Methylpyridine ; -10 °C; 30 min, -10 °C
Riferimento
- Preparing method and application of 9,11-double bond steroidal compound, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Pyridine ; 30 min, 0 - 5 °C
1.2 Reagents: Sulfur dioxide ; 0 - 5 °C
1.2 Reagents: Sulfur dioxide ; 0 - 5 °C
Riferimento
- Synthesis of 6α-methyl-11,17α,21-trihydroxy-9α-fluoro-1,4-pregnadiene-3,20-dione as a key intermediate for fluoromethalone, Jingxi Huagong Zhongjianti, 2014, 44(5), 46-48
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Riferimento
- Preparation of non-hormonal steroid modulators of NF-κB for treatment of disease, World Intellectual Property Organization, , ,
Metodo di produzione 9
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Raw materials
- Methylprednisolone Acetate
- (6α,11α)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preparation Products
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Letteratura correlata
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione) Prodotti correlati
- 2920-86-7(Prednisolone hemisuccinate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti